molecular formula C23H19ClN6O2S B2880627 N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206990-08-0

N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2880627
CAS No.: 1206990-08-0
M. Wt: 478.96
InChI Key: OFVHZUAPFWNWCR-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules characterized by a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Its structure includes a 3-chloro-2-methylphenyl substituent linked via a thioacetamide bridge to a 4-methoxyphenyl-substituted triazolopyrazine moiety.

Properties

CAS No.

1206990-08-0

Molecular Formula

C23H19ClN6O2S

Molecular Weight

478.96

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-14-17(24)4-3-5-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)11-10-29(22)23)15-6-8-16(32-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

OFVHZUAPFWNWCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a pyrazolo-triazole moiety known for diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₅OS
Molecular Weight400.3 g/mol
CAS Number890937-37-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : Compounds with similar structures exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM .
  • HCT116 (colon cancer) : Some derivatives demonstrated IC₅₀ values as low as 0.39 µM .

The mechanism of action is often linked to the inhibition of specific kinases such as Aurora-A kinase, which plays a crucial role in cancer cell proliferation .

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties. The presence of the thioacetamide group in our compound may enhance its ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds have shown efficacy in reducing inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial activity of pyrazole-containing compounds has been well-documented. A study reported that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include:

  • Lipophilicity : Enhances membrane penetration.
  • Functional groups : Specific substituents can increase binding affinity to bacterial targets .

Case Studies

  • Cytotoxicity Study : A derivative structurally related to our compound was tested against various cancer cell lines, showing promising cytotoxicity with IC₅₀ values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cell lines .
  • Inflammation Model : In a murine model of inflammation, a similar thioacetamide derivative reduced paw edema significantly compared to controls, suggesting a potential pathway for therapeutic application .

Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole and triazole derivatives:

  • A review highlighted that compounds with a pyrazolo-triazole structure showed a broad spectrum of biological activities including anticancer and anti-inflammatory effects .
  • Another study suggested that modifications in the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused heterocyclic core and substitution pattern. Below is a detailed comparison with related derivatives:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity (Reported)
Target Compound Pyrazolo-triazolo-pyrazine 3-chloro-2-methylphenyl, 4-methoxyphenyl, thioacetamide Likely via nucleophilic substitution of α-chloroacetamide intermediates Not explicitly reported; inferred from analogs
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 1,3,4-Thiadiazole fused triazine Trichloroethyl, phenylthiadiazole X-ray-confirmed intermediate in triazine synthesis Intermediate in triazine derivatives
3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine () Pyrazolo-triazolo-pyridine Ethylthio, alkylthio Alkylation of thiol precursors Structural analysis focus
2-(4-(8-amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () Triazolo-pyrazine Phenoxyacetamide, phenyl Chloroacetamide coupling with hydroxyphenyl intermediates Not reported
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () Pyrazole-quinazoline hybrid Quinazolinyl, aldehyde hydrazones Condensation of 4-chloroquinazoline with aminopyrazole Antifungal activity (e.g., wheat scab)

Key Observations

Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core distinguishes it from analogs like thiadiazole-triazine () or pyrazole-quinazoline hybrids (). This core may enhance π-π stacking interactions in biological targets compared to simpler triazoles . Thioacetamide vs. Oxygen-Based Linkers: The thioacetamide bridge (C–S–C=O) in the target compound contrasts with oxygen-based linkers (e.g., phenoxyacetamide in ). Sulfur’s larger atomic radius and lower electronegativity could improve membrane permeability or modulate enzyme binding .

Substituent Effects: The 4-methoxyphenyl group may confer metabolic stability via steric hindrance of oxidative degradation, similar to para-substituted aryl groups in herbicidal agents like metosulam ().

Synthesis Pathways: The target compound’s synthesis likely parallels methods in and , where α-chloroacetamides react with thiol-containing heterocycles under basic conditions (e.g., triethylamine in ethanol) . In contrast, triazolo-pyrazine derivatives () are synthesized via chloroacetamide coupling, highlighting the versatility of acetamide intermediates in heterocyclic chemistry .

Biological Activity Trends :

  • Compounds with thioether linkages (e.g., ) often exhibit enhanced antimicrobial activity compared to oxygen-linked analogs, possibly due to improved lipophilicity .
  • The antifungal efficacy of pyrazole-quinazoline hybrids () at 50 µg/mL suggests the target compound’s substituted pyrazole moiety may similarly contribute to bioactivity.

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